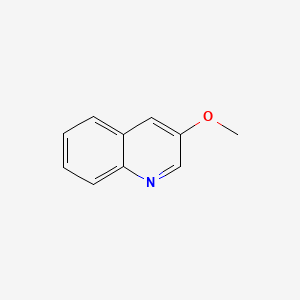

3-Methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCRFDKOKZGTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341800 | |

| Record name | 3-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-17-5 | |

| Record name | 3-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxyquinoline: A Comprehensive Technical Guide for Scientific Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Methoxyquinoline, a heterocyclic aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document delineates its core chemical properties, molecular structure, and spectroscopic signature. Furthermore, it offers a detailed, field-proven protocol for its synthesis, an analysis of its chemical reactivity, and a survey of its current and potential applications as a versatile scaffold in the development of novel therapeutic agents. This guide is intended to serve as a comprehensive resource for scientists and professionals engaged in advanced chemical research.

Introduction: The Quinoline Scaffold and the Significance of Methoxy Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The functionalization of the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. Among various substituents, the methoxy group (-OCH₃) plays a crucial role. Its electron-donating nature can significantly influence the reactivity of the quinoline ring and its ability to interact with biological targets.

3-Methoxyquinoline, the subject of this guide, is a valuable building block in organic synthesis. Its strategic placement of the methoxy group at the 3-position of the quinoline ring imparts unique reactivity and potential for derivatization, making it a molecule of considerable interest for the synthesis of complex chemical entities. This guide aims to provide a comprehensive overview of 3-Methoxyquinoline, from its fundamental properties to its practical applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of 3-Methoxyquinoline is fundamental to its application in research and development.

Chemical Structure and Nomenclature

The structure of 3-Methoxyquinoline consists of a quinoline core with a methoxy group attached to the carbon atom at position 3. Its IUPAC name is 3-methoxyquinoline.[4]

[3-Bromoquinoline] + NaOCH₃ --(CuI, DMF, reflux)--> [3-Methoxyquinoline]

Chemical Reactivity and Derivatization

The chemical reactivity of 3-Methoxyquinoline is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitrogen atom within the quinoline ring system.

Electrophilic Aromatic Substitution

The pyridine ring of quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution reactions typically occur on the benzene ring. The methoxy group at the 3-position, being an ortho-, para-director, would be expected to activate the 2- and 4-positions for electrophilic attack. However, the 2- and 4-positions are on the deactivated pyridine ring. This complex interplay of electronic effects makes predicting the regioselectivity of electrophilic substitution on 3-Methoxyquinoline non-trivial and often requires experimental verification.

Nucleophilic Aromatic Substitution

The pyridine ring of quinoline is activated towards nucleophilic attack, particularly at the 2- and 4-positions. While 3-Methoxyquinoline itself does not have a leaving group at these positions, its derivatives, such as 2- or 4-halo-3-methoxyquinolines, would be expected to undergo nucleophilic substitution readily.

Reactivity of the Methoxy Group

The methoxy group can undergo ether cleavage under strong acidic conditions (e.g., HBr or HI) to yield 3-hydroxyquinoline. This transformation provides a route to another important class of quinoline derivatives.

Logical Relationship of Reactivity

Applications in Research and Drug Development

The 3-Methoxyquinoline scaffold is a valuable building block in the synthesis of biologically active molecules.

Anticancer Agents

Quinoline derivatives are well-known for their anticancer properties. [5][6]The 3-substituted quinoline framework has been explored for the development of various anticancer agents, including kinase inhibitors. [4]For instance, a series of 3-substituted quinoline derivatives have been synthesized and evaluated as platelet-derived growth factor receptor (PDGF-R) tyrosine kinase inhibitors. [4]

Neurodegenerative Diseases

Quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their ability to chelate metal ions and modulate the activity of enzymes involved in neurodegeneration makes them attractive candidates for further research.

Other Biological Activities

The versatile quinoline scaffold has been incorporated into molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The derivatization of 3-Methoxyquinoline provides a pathway to explore these and other potential therapeutic applications.

Safety and Handling

As a chemical intermediate, 3-Methoxyquinoline should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [4]* Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [7][5] * Use only outdoors or in a well-ventilated area. [7] * Wash hands thoroughly after handling. [7] * Store in a well-ventilated place. Keep container tightly closed. [5]* Incompatible Materials: Strong oxidizing agents and strong acids. [7] For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

-

Conclusion

3-Methoxyquinoline is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthetic routes make it an attractive starting material for the synthesis of more complex molecules. As research into novel therapeutics continues, the 3-Methoxyquinoline scaffold is poised to remain a valuable tool for the discovery and development of new bioactive compounds.

References

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2017). SpringerLink. Retrieved from [Link]

-

Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. (2020). ResearchGate. Retrieved from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. Retrieved from [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. Retrieved from [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2023). MDPI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Retrieved from [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. (2016). MDPI. Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). NASA. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved from [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Methoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of the 3-Methoxy Motif

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[3] Within this important class of compounds, 3-methoxyquinoline emerges as a key building block and a molecule of significant interest for drug discovery and development. This guide provides a comprehensive overview of 3-Methoxyquinoline, detailing its chemical and physical properties, a robust synthesis protocol, safety information, and its applications as a precursor in the development of novel therapeutic agents. One notable application of 3-methoxyquinoline is its use as a building block for protein degraders.[4]

Core Properties of 3-Methoxyquinoline

CAS Number: 6931-17-5[5]

Physical and Chemical Constants

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [4] |

| Molecular Weight | 159.18 g/mol | [5] |

| Appearance | Pale-yellow to blue to purple to brown to black liquid | [6] |

| Storage | Sealed in dry, room temperature | [7] |

Spectroscopic Data

Confirmation of the 3-methoxyquinoline structure is typically achieved through standard spectroscopic methods. The following data has been reported for the product obtained from the synthesis described in the subsequent section:

-

¹H NMR (300 MHz, CDCl₃): δ 8.45 (d, 1H, J=2.9 Hz), 7.85 (dd, 1H, J=8.1, 1.2 Hz), 7.49 (dd, 1H, J=8.1, 1.2 Hz), 7.36-7.25 (m, 2H), 7.12 (d, 1H, J=2.9 Hz), 3.67 (s, 3H)[5]

-

Mass Spectrometry (APCI, pos. 30V): m/z: [M+H]⁺ 160[5]

Synthesis of 3-Methoxyquinoline: A Reliable Experimental Protocol

A common and effective method for the synthesis of 3-methoxyquinoline involves the copper-catalyzed methoxylation of 3-bromoquinoline. This procedure provides the target compound in high yield.

Reaction Scheme

Caption: Synthesis of 3-Methoxyquinoline from 3-Bromoquinoline.

Step-by-Step Methodology

-

Reaction Setup: In a flask maintained under a nitrogen atmosphere, dissolve 3-bromoquinoline (48 mmol) in anhydrous dimethylformamide (80 mL).[5]

-

Addition of Reagents: To the solution, add a 30% solution of sodium methoxide in methanol (54 mmol) followed by copper(I) iodide (2.4 mmol).[5]

-

Reaction: Heat the reaction mixture to reflux and maintain it with continuous stirring for 16 hours.[5]

-

Workup: After cooling the mixture to room temperature, quench the reaction by adding water.[5]

-

Extraction: Extract the aqueous mixture with diethyl ether. Separate the organic layer.[5]

-

Washing: Wash the organic layer sequentially with water and saturated brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxyquinoline as a colorless oil (94% yield).[5]

Rationale: The use of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the bromine atom with the methoxide group. Anhydrous conditions are necessary to prevent side reactions with water. The extended reflux period ensures the completion of the reaction. The aqueous workup and extraction procedure effectively removes the inorganic salts and DMF, while the final drying and concentration steps isolate the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, malaria, and various infections.[1][2] The introduction of a methoxy group, particularly at the 3-position, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Derivatives of methoxyquinoline have been investigated for a range of pharmacological activities:

-

Anticancer Agents: Methoxy-substituted quinoline derivatives have shown promise as anticancer agents. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site.[8] Some of these compounds exhibited extremely high cytotoxicity against various human tumor cell lines, including drug-resistant strains.[8]

-

P-glycoprotein Inhibitors: Certain 6-methoxy-2-arylquinolines have been evaluated as potential inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[9]

-

Anti-inflammatory and Analgesic Properties: Synthetic quinoline derivatives incorporating a methoxyphenyl moiety have demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models, with molecular docking studies suggesting inhibition of COX-2 as a possible mechanism.[3]

The 3-methoxyquinoline scaffold serves as a versatile starting material for the synthesis of more complex molecules with tailored biological activities. Its utility as a "protein degrader building block" highlights its importance in the development of novel therapeutic modalities.[4]

Safety and Handling

While a specific, comprehensive safety data sheet for 3-methoxyquinoline was not found in the provided search results, general safety precautions for related methoxyquinoline compounds should be followed. The available information for some isomers and derivatives suggests the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

-

Precautionary Statements:

Handling Recommendations:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.[7]

Toxicological Information: The toxicological properties of 3-methoxyquinoline have not been fully investigated. As with any chemical, it should be handled with care, and exposure should be minimized.

Conclusion

3-Methoxyquinoline is a valuable heterocyclic compound with a confirmed CAS number and a well-established synthesis protocol. Its utility as a versatile building block in medicinal chemistry is evident from the diverse biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties. For researchers and drug development professionals, 3-methoxyquinoline represents a key starting point for the design and synthesis of novel therapeutic agents. Further investigation into its physical constants and a comprehensive toxicological evaluation would be beneficial for its broader application.

References

-

CP Lab Safety. 3-Methoxyquinoline, min 95%, 10 grams. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

Taylor & Francis Online. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

-

PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

-

ResearchGate. (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. [Link]

-

PMC. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Link]

-

2a biotech. Product Detail. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

PMC. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. [Link]

-

PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]

-

Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd. 3-Methoxyquinoline. [Link]

-

MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]

- 6. 3-Methoxyquinoline | 6931-17-5 [sigmaaldrich.com]

- 7. 3-Methoxyquinoline - CAS:6931-17-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6931-17-5 | 3-Methoxyquinoline - AiFChem [aifchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Analysis of 3-Methoxyquinoline: A Technical Guide to ¹H and ¹³C NMR Data

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 3-Methoxyquinoline is a key intermediate and structural motif. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive analysis of its molecular architecture.

This technical guide provides an in-depth examination of the ¹H and ¹³C NMR spectroscopic data of 3-Methoxyquinoline. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the foundational principles that ensure trustworthy, reproducible results. We will explore detailed experimental protocols, the assignment of spectral signals, and the electronic effects that govern the chemical shifts and coupling constants observed in this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the quinoline ring system is used for 3-Methoxyquinoline. This numbering is crucial for assigning specific proton and carbon signals to their corresponding atoms within the molecule.

Caption: Chemical structure of 3-Methoxyquinoline with IUPAC numbering.

Experimental Protocol: Acquiring High-Integrity NMR Data

The quality and reliability of NMR data are directly dependent on a meticulously executed experimental protocol. The following section outlines a validated, step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for 3-Methoxyquinoline.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of 3-Methoxyquinoline. The compound should be of high purity to avoid signals from contaminants.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for 3-Methoxyquinoline due to its excellent ability to dissolve a wide range of organic compounds and its relative chemical inertness. Use approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[1] Its single, sharp resonance is chemically inert and appears in a region of the spectrum that rarely overlaps with analyte signals.

-

Dissolution: Combine the analyte, deuterated solvent, and TMS in a clean, dry NMR tube. Secure the cap and gently agitate the tube until the sample is fully dissolved.

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer, for example, a Bruker® 400 MHz or 500 MHz instrument.[2][3] Higher field strengths provide superior signal dispersion and simplify the interpretation of complex coupling patterns.

-

Locking and Shimming: Place the NMR tube into the spectrometer's probe. The instrument's deuterium lock system will use the deuterium signal from the CDCl₃ to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

3. Data Acquisition:

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: ~220-240 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the residual CDCl₃ solvent peak to its known chemical shift of 77.16 ppm.[5]

¹H NMR Spectroscopic Data Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons.

Table 1: Experimental ¹H NMR Data for 3-Methoxyquinoline (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assigned Proton |

|---|---|---|---|---|

| 8.45 | d | 2.9 | 1H | H-2 |

| 7.85 | dd | 8.1, 1.2 | 1H | H-5 or H-8 |

| 7.49 | dd | 8.1, 1.2 | 1H | H-5 or H-8 |

| 7.36-7.25 | m | - | 2H | H-6, H-7 |

| 7.12 | d | 2.9 | 1H | H-4 |

| 3.67 | s | - | 3H | -OCH₃ |

(Data sourced from ChemicalBook)[6]

Interpretation of the ¹H NMR Spectrum:

-

Methoxy Group (-OCH₃) at 3.67 ppm: The sharp singlet integrating to three protons is characteristic of the methyl protons of the methoxy group. Its upfield position is typical for protons on a carbon bonded to an electronegative oxygen atom. The absence of splitting (singlet) indicates no adjacent protons.

-

Pyridine Ring Protons (H-2 and H-4):

-

The signal at 8.45 ppm (H-2) is the most downfield aromatic proton. This significant deshielding is due to its position adjacent to the electronegative nitrogen atom and the anisotropic effect of the aromatic ring system. It appears as a doublet with a small coupling constant (J = 2.9 Hz), indicative of a four-bond coupling (⁴J) to H-4 across the nitrogen and C-3.

-

The signal at 7.12 ppm (H-4) appears as a doublet with the same coupling constant (J = 2.9 Hz), confirming its coupling relationship with H-2. It is upfield relative to H-2 due to the electron-donating effect of the adjacent methoxy group at C-3.

-

-

Carbocyclic Ring Protons (H-5, H-6, H-7, H-8):

-

The multiplet between 7.36-7.25 ppm , integrating to two protons, is assigned to H-6 and H-7 in the center of the benzene portion of the ring system.

-

The two doublets of doublets at 7.85 ppm and 7.49 ppm are assigned to H-5 and H-8. These protons are ortho to the ring fusion and are coupled to their respective neighbors. The downfield shift of one of these protons is expected due to its proximity to the pyridine ring.

-

¹³C NMR Spectroscopic Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-Methoxyquinoline

| Assigned Carbon | Expected Chemical Shift Range (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C-2 | 145-150 | Adjacent to nitrogen; deshielded. |

| C-3 | 150-155 | Attached to electronegative oxygen; strongly deshielded. |

| C-4 | 105-110 | Shielded by the electron-donating resonance effect of the -OCH₃ group. |

| C-4a | 125-130 | Quaternary carbon at the ring junction. |

| C-5 | 128-132 | Aromatic CH. |

| C-6 | 125-129 | Aromatic CH. |

| C-7 | 125-129 | Aromatic CH. |

| C-8 | 128-132 | Aromatic CH. |

| C-8a | 145-150 | Quaternary carbon adjacent to nitrogen; deshielded. |

| -OCH₃ | 55-60 | Typical range for a methoxy carbon attached to an aromatic ring. |

Logic of Chemical Shift Prediction:

-

Effect of the Nitrogen Atom: The electronegative nitrogen atom strongly deshields the adjacent carbons, C-2 and C-8a, causing their signals to appear far downfield (typically >145 ppm).

-

Effect of the Methoxy Group: The oxygen atom of the methoxy group has two opposing effects:

-

Inductive Effect: The oxygen is highly electronegative and withdraws electron density through the sigma bond, which deshields the directly attached carbon (C-3).

-

Resonance Effect: The lone pairs on the oxygen can donate electron density into the π-system of the aromatic ring. This effect increases electron density, particularly at the ortho (C-2, C-4) and para positions.

-

-

Combined Effects on C-3 and C-4:

-

At C-3 , the direct attachment to oxygen makes the inductive deshielding effect dominant, resulting in one of the most downfield signals in the spectrum.

-

At C-4 (ortho to the methoxy group), the electron-donating resonance effect is strong, leading to significant shielding. This will likely cause the C-4 signal to be the most upfield of all the aromatic CH carbons.

-

-

Quaternary Carbons: The quaternary carbons (C-3, C-4a, C-8a) will typically show weaker signals in a standard ¹³C NMR spectrum compared to the protonated carbons.

Workflow for Spectroscopic Structure Confirmation

The process of confirming a molecular structure using NMR spectroscopy follows a logical and self-validating workflow. This ensures that the final assignment is robust and supported by multiple points of evidence.

Caption: General workflow for molecular structure elucidation using NMR.

Conclusion

References

-

Ökten, S., Demircioğlu, Z., Ersanli, C. C., & Çakmak, O. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1244, 130959. [Link]

-

MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1383. [Link]

-

Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

The Royal Society of Chemistry. (2020). Supporting Information For: A general and practical synthesis of 4-arylquinolines via I2-catalyzed aerobic oxidative annulation of arylacetic acids with anilines. [Link]

-

Trinh, T. H., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 263. [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

-

Vanderbilt University. Tetrahedron Letters. [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank. [Link]

-

Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

ResearchGate. Tetrahedron letter. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and quantification. We delve into the fundamental principles of ionization and fragmentation of 3-Methoxyquinoline, explore various analytical methodologies, and present detailed experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate robust and reliable mass spectrometric analysis of this important molecule.

Introduction: The Significance of 3-Methoxyquinoline and the Role of Mass Spectrometry

Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of many synthetic and natural products with a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] 3-Methoxyquinoline, with a molecular weight of 159.18 g/mol and the chemical formula C10H9NO, is a key intermediate and structural motif in the synthesis of more complex molecules.[2][3] Its precise characterization is paramount for quality control, metabolic studies, and the rational design of new chemical entities.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of such compounds due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities. This guide will navigate the nuances of analyzing 3-Methoxyquinoline by mass spectrometry, from the initial choice of ionization technique to the intricate interpretation of fragmentation patterns.

Foundational Principles: Ionization and Fragmentation of 3-Methoxyquinoline

The journey of a 3-Methoxyquinoline molecule through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is critical as it dictates the nature of the initial ion and the subsequent fragmentation pathways.

Ionization Techniques: A Comparative Overview

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M+) and extensive fragmentation.[4][5] While this provides a rich fragmentation pattern that can be used as a "fingerprint" for library matching, the molecular ion may be weak or absent for some compounds.[6] For quinoline derivatives, EI mass spectra often show the molecular ion as the base peak, reflecting their stable nature.[7]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[8] It is particularly well-suited for polar and thermolabile molecules.[9] ESI typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination.[8][10] Fragmentation can be induced in the ESI source by increasing cone voltages, a technique known as source-induced dissociation (SID) or in-source CID.[8]

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds that are not easily ionized by ESI.[2] It involves the ionization of the analyte in the gas phase at atmospheric pressure through reactions with reagent gas ions. Like ESI, it generally produces protonated molecules [M+H]+.[2]

The selection between these techniques depends on the analytical objective. For structural elucidation and library matching, the detailed fragmentation from EI is invaluable. For quantitative studies or the analysis of complex mixtures where preserving the molecular ion is crucial, ESI or APCI are the preferred methods.

The Unique Fragmentation Pattern of 3-Methoxyquinoline

Under electron ionization, 3-Methoxyquinoline exhibits a characteristic fragmentation pattern. A notable feature is the loss of 43 mass units from the molecular ion in a single step.[11][12] This is unusual compared to other methoxyquinoline isomers where a stepwise loss of a methyl radical (CH3, 15 Da) followed by carbon monoxide (CO, 28 Da) is more common.[11]

The primary fragmentation pathways for methoxyquinolines can be generalized into two schemes. One involves the initial loss of a methyl radical, and the other involves the loss of a CHO radical. However, the behavior of the 3-methoxy isomer is distinct. The direct loss of 43 mass units (likely representing the loss of a CH3CO radical) is a key diagnostic feature.[11][12]

Experimental Design and Methodologies

A robust mass spectrometric analysis of 3-Methoxyquinoline requires careful consideration of the entire workflow, from sample preparation to data interpretation.

Sample Preparation and Introduction

For EI analysis, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC). GC-MS provides excellent separation of complex mixtures prior to mass analysis. For ESI and APCI, the sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, and introduced via liquid chromatography (LC) or direct infusion.

Mass Analyzer Selection

The choice of mass analyzer influences the resolution, mass accuracy, and speed of the analysis.

-

Quadrupole Analyzers: These are robust and cost-effective, often used in triple quadrupole (QqQ) configurations for highly sensitive and selective quantitative analysis using Multiple Reaction Monitoring (MRM).[9]

-

Time-of-Flight (TOF) Analyzers: TOF instruments offer high resolution and mass accuracy, enabling the determination of elemental compositions of ions.[13]

-

Ion Trap Analyzers: These analyzers can perform multiple stages of fragmentation (MSn), which is invaluable for detailed structural elucidation.

For routine analysis and quantification, a GC- or LC-coupled single quadrupole or triple quadrupole mass spectrometer is often sufficient. For in-depth structural characterization and analysis of unknown compounds, high-resolution instruments like Q-TOF or Orbitrap are preferred.

A Step-by-Step Protocol for GC-MS Analysis of 3-Methoxyquinoline

This protocol outlines a general procedure for the analysis of 3-Methoxyquinoline using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

- Dissolve a small amount of 3-Methoxyquinoline in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

- Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

- Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.[7]

- Source Temperature: 230 °C.

- Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Methoxyquinoline.

- Identify the molecular ion peak at m/z 159.

- Analyze the fragmentation pattern, noting the prominent fragment ions.

In-Depth Analysis of Fragmentation Pathways

The interpretation of mass spectra is a deductive process that involves piecing together the fragmentation puzzle to reconstruct the original molecular structure.

Electron Ionization Fragmentation of 3-Methoxyquinoline

The mass spectrum of 3-Methoxyquinoline obtained under EI conditions is characterized by several key fragments.

Table 1: Key Fragment Ions in the EI Mass Spectrum of 3-Methoxyquinoline

| m/z | Proposed Fragment | Neutral Loss | Comments |

| 159 | [C10H9NO]+• | - | Molecular Ion (M+) |

| 116 | [M - 43]+ | CH3CO• | A characteristic and unusual one-step loss for the 3-methoxy isomer.[11][12] |

| 144 | [M - 15]+ | CH3• | Loss of the methyl group from the methoxy substituent. This peak is notably absent or of very low intensity in the 3-methoxy isomer compared to others.[11] |

| 130 | [M - 29]+ | CHO• | Loss of a formyl radical. |

| 102 | [C8H6]+• | HCN from m/z 129 | A common fragmentation pathway for the quinoline ring itself involves the loss of HCN.[7] |

The most intense fragment ion peak in the mass spectra of 3-methoxyquinoline is often found at m/z 116, corresponding to the loss of 43 mass units.[11] This makes it a diagnostic marker to differentiate it from its other positional isomers.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of 3-Methoxyquinoline under electron ionization.

Caption: Primary fragmentation of 3-Methoxyquinoline in EI-MS.

Experimental Workflow Visualization

The overall process for the GC-MS analysis can be visualized as follows:

Caption: Workflow for GC-MS analysis of 3-Methoxyquinoline.

Conclusion: Best Practices and Future Directions

The mass spectrometric analysis of 3-Methoxyquinoline is a powerful tool for its identification, characterization, and quantification. A thorough understanding of its unique fragmentation behavior, particularly the characteristic loss of 43 mass units under electron ionization, is crucial for accurate structural assignment and differentiation from its isomers. The choice of ionization technique and mass analyzer should be tailored to the specific analytical goals.

Future research may focus on the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, for the separation and characterization of complex mixtures of quinoline isomers. Furthermore, the development of quantitative assays using tandem mass spectrometry will be vital for pharmacokinetic and metabolic studies of 3-Methoxyquinoline derivatives in drug discovery and development.

This guide provides a solid foundation for researchers and scientists working with 3-Methoxyquinoline, enabling them to develop and validate robust analytical methods based on a deep understanding of the underlying principles of mass spectrometry.

References

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.Chemical Papers.

- MASS SPECTRA OF OXYGENATED QUINOLINES.Canadian Science Publishing.

- 3-Methoxyquinoline | 6931-17-5.ChemicalBook.

- MASS SPECTRA OF OXYGENATED QUINOLINES.Canadian Science Publishing.

- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.Taylor & Francis Online.

- Electron ionization mass spectroscopy (EIMS) of novel quinazoline-derivative QPP II.

- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.Taylor & Francis.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput

- 3-Methoxyquinoline.ChemScene.

- Electron Ionization for GC–MS.

- Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids.PubMed.

- mass spectra - fragmentation p

- Mass Spectrometry - Fragmentation P

- Internal Energy of Ions Produced in Electrospray Sources.ORBi.

- Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.N/A.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chempap.org [chempap.org]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Methoxyquinoline Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Foreword: Unlocking the Therapeutic Potential of a Privileged Heterocycle

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[1] Within this esteemed class of compounds, the introduction of a methoxy substituent onto the quinoline core has proven to be a particularly fruitful strategy, unlocking a diverse array of pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential applications of methoxyquinoline compounds in medicinal chemistry. We will delve into the core therapeutic areas where these compounds have shown significant promise, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols to facilitate further research and development.

I. Anticancer Applications: Targeting the Engines of Malignancy

The quest for novel and effective anticancer agents is a perpetual endeavor in medicinal chemistry. Methoxyquinoline derivatives have emerged as a compelling class of compounds with potent and diverse anticancer activities, targeting fundamental cellular processes essential for tumor growth and proliferation.

A. Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The anticancer efficacy of methoxyquinoline compounds stems from their ability to interfere with critical cellular machinery. Two primary mechanisms of action have been extensively investigated: the inhibition of tubulin polymerization and the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR cascade.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic instability is crucial for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.

A significant number of methoxyquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).

Key Methoxyquinoline-Based Tubulin Polymerization Inhibitors

| Compound ID | Methoxy Position | Target Cell Lines | IC50 (µM) | Reference |

| Compound 1 | 6-methoxy | HL-60 (Leukemia), MCF-7 (Breast) | 0.61 - 1.83 | [3] |

| Compound 2 | 6-methoxy | PC3 (Prostate), HeLa (Cervical) | 8.3 - 34.34 | [4] |

| Compound 3 | 7-methoxy | HCT116 (Colon), A549 (Lung) | Not specified | [5] |

This table presents a selection of methoxyquinoline derivatives with demonstrated tubulin polymerization inhibitory activity. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Methoxyquinoline compounds inhibit tubulin polymerization, leading to mitotic arrest.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Certain quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of the PI3K/Akt/mTOR pathway. By blocking the activity of PI3K or mTOR, these compounds can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.

Key Methoxyquinoline-Based PI3K/mTOR Inhibitors

| Compound ID | Methoxy Position | Target | Target Cell Lines | IC50 (µM) | Reference |

| Quinoline/Chalcone Hybrid | Not specified | PI3K | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [9] |

| Dimorpholinoquinazoline derivative | Not specified | PI3K/Akt/mTOR | MCF7 (Breast) | Not specified (inhibits phosphorylation at 125-250 nM) | [10] |

This table highlights examples of quinoline derivatives that target the PI3K/Akt/mTOR pathway. The IC50 values represent the concentration of the compound required to inhibit the target or cell growth by 50%.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Methoxyquinolines can inhibit the PI3K/Akt/mTOR signaling pathway.

B. Experimental Protocols for Anticancer Evaluation

To assess the anticancer potential of novel methoxyquinoline compounds, a standardized workflow involving a series of in vitro assays is typically employed. This workflow allows for the determination of a compound's cytotoxicity, its effect on cell proliferation, and its specific mechanism of action.

Experimental Workflow: In Vitro Anticancer Drug Screening

Caption: A typical workflow for the in vitro screening of anticancer compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity and, by extension, cell viability.[11][12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Protocol for the MTT Assay:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the methoxyquinoline compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

-

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[2][15][16]

Step-by-Step Protocol for the Fluorescence-Based Tubulin Polymerization Assay:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[15]

-

Prepare a reaction mix containing tubulin (final concentration 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter dye (e.g., DAPI) in the general tubulin buffer. Keep the mixture on ice.[2][15]

-

-

Assay Setup:

-

Pre-warm a black, flat-bottom 96-well plate to 37°C.

-

Add 5 µL of 10x concentrated test compound, positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement), or vehicle control to the appropriate wells.[2]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to the controls. The IC50 value for inhibition can be calculated from a dose-response curve.

-

II. Future Directions and Conclusion

The exploration of methoxyquinoline compounds in medicinal chemistry continues to be a vibrant and promising area of research. While significant strides have been made in understanding their anticancer potential, particularly as tubulin polymerization inhibitors and modulators of the PI3K/Akt/mTOR pathway, further investigations are warranted. Future research should focus on:

-

Elucidating Diverse Mechanisms of Action: While tubulin and PI3K are key targets, exploring other potential molecular targets will broaden the therapeutic applicability of these compounds.

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: medicinal chemistry efforts should be directed towards improving the solubility, bioavailability, and metabolic stability of lead compounds to enhance their in vivo efficacy.

-

Exploring Combination Therapies: Investigating the synergistic effects of methoxyquinoline derivatives with existing anticancer drugs could lead to more effective and less toxic treatment regimens.

-

Expanding to Other Therapeutic Areas: The versatile methoxyquinoline scaffold holds promise beyond oncology. A systematic exploration of its potential in treating infectious diseases (antimalarial, antibacterial, antifungal) and neurodegenerative disorders is a logical and exciting next step.

References

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available at: [Link]

-

FDA-approved inhibitors of PI3K/Akt/mTOR pathway[11]. ResearchGate. Available at: [Link]

-

The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. Available at: [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH. Available at: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

-

A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. Available at: [Link]

-

Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. Available at: [Link]

-

DOT Language. Graphviz. Available at: [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]

-

Graphviz. Available at: [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

-

Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids | Request PDF. ResearchGate. Available at: [Link]

-

Free Graphviz / Dot online editor. DevTools daily. Available at: [Link]

-

The PI3K/AKT/mTOR interactive pathway. PubMed. Available at: [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

-

Chemical investigations to develop mTOR‐selective inhibitors.... ResearchGate. Available at: [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. Available at: [Link]

-

PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. Available at: [Link]

Sources

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atcc.org [atcc.org]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. maxanim.com [maxanim.com]

3-Methoxyquinoline derivatives and their potential bioactivity

An In-depth Technical Guide to the Synthesis, Bioactivity, and Therapeutic Potential of 3-Methoxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among its myriad derivatives, those featuring a methoxy substituent at the 3-position are emerging as a particularly promising class of molecules. The electronic and steric properties imparted by the 3-methoxy group significantly influence the molecule's interaction with biological targets, leading to potent and often selective bioactivities. This guide provides a comprehensive technical overview of 3-methoxyquinoline derivatives, consolidating current knowledge on their synthesis, anticancer, antimicrobial, and neuroprotective properties. We delve into structure-activity relationships (SAR), elucidate known mechanisms of action, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is an electron-deficient system whose derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune its physicochemical and biological properties. The introduction of a methoxy group (-OCH₃), particularly at the C-3 position, serves as a critical design element. This group can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability, profoundly impacting the compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for 3-Methoxyquinoline Derivatives

The synthesis of the 3-methoxyquinoline core can be approached through several established and innovative routes. The choice of method often depends on the desired substitution pattern on the rest of the scaffold and the availability of starting materials.

A prevalent strategy involves the palladium-catalyzed coupling of a suitably substituted aryl bromide or triflate with an organostannane or organozinc chloride.[4] This approach offers high functional group tolerance and is effective for creating C-C bonds at the 3-position. Another common method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Modifications of this reaction are often required to introduce the 3-methoxy substituent.

A more direct approach involves the nucleophilic substitution of a leaving group (e.g., bromine) at the 3-position of a pre-formed quinoline ring with sodium methoxide.[5] This is particularly useful when starting from bromoquinoline precursors.

Workflow: General Synthesis of 3-Methoxyquinoline Derivatives

Caption: General synthetic pathways to 3-methoxyquinoline derivatives.

Experimental Protocol: Synthesis of 3,6,8-trimethoxyquinoline

This protocol is adapted from the synthesis of 3,6,8-trimethoxyquinoline from a tribromoquinoline precursor.[5] This method exemplifies a nucleophilic aromatic substitution reaction.

Materials:

-

3,6,8-tribromoquinoline

-

Sodium metal (Na)

-

Anhydrous Methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Copper(I) iodide (CuI)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Argon (Ar) gas supply

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or equivalent for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Step-by-Step Procedure:

-

Prepare Sodium Methoxide: Under an argon atmosphere, add freshly cut sodium metal (1.5 g, 65.2 mmol) to a flask containing anhydrous methanol (40 mL). Allow the sodium to dissolve completely. Causality: This in-situ reaction generates sodium methoxide, the nucleophile required for the substitution reaction.

-

Reaction Setup: Dilute the warm sodium methoxide solution with anhydrous DMF. Add vacuum-dried CuI (1.78 g, 3.44 mmol). Causality: CuI acts as a catalyst, facilitating the nucleophilic substitution of the aryl bromides.

-

Substrate Addition: Add a solution of 3,6,8-tribromoquinoline (1 g, 3.44 mmol) in anhydrous DMF (25 mL) to the reaction mixture.

-

Reflux: Stir the mixture vigorously under an argon atmosphere at reflux (approx. 150 °C) for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water (50 mL) to the mixture. Extract the aqueous layer with chloroform (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water (3 x 25 mL), and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent using a rotary evaporator.

-

Chromatography: Purify the residue by passing it through a short silica gel column.

-

Recrystallization: Recrystallize the product from a chloroform/hexane mixture (1:3) to obtain pure 3,6,8-trimethoxyquinoline as colorless crystals.[5]

Bioactivity Profile of 3-Methoxyquinoline Derivatives

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in anticancer drug design, with derivatives known to act via mechanisms like DNA intercalation and inhibition of key enzymes such as topoisomerases and protein kinases.[6][7] Methoxy-substituted quinolines have shown significant promise, with their activity often linked to the inhibition of critical signaling pathways involved in cell proliferation, survival, and migration.[6][8]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of many quinoline derivatives is the inhibition of protein tyrosine kinases (TKs).[4][9] These enzymes are crucial components of signaling pathways that regulate cell growth, and their dysregulation is a hallmark of many cancers. Derivatives of 3-substituted quinolines have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGF-R) tyrosine kinase.[4] In these series, while 6,7-dimethoxy substitution was found to be advantageous, a lipophilic group at the 3-position, such as a methoxy-substituted phenyl ring, contributed substantially to potent inhibitory activity.[4] Other quinoline derivatives have also shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[10]

Diagram: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Caption: Inhibition of RTK signaling by a 3-methoxyquinoline derivative.

Cytotoxicity Data Numerous studies have quantified the cytotoxic effects of methoxy-substituted quinolines against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: Selected Anticancer Activities of Methoxyquinoline Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Methylidene-1-sulfonyl-dihydroquinolin-4-ones | 2-Ethyl-3-methylidene-1-(phenylsulfonyl) | HL-60 (Leukemia) | Low µM range | [11] |

| 3-Methylidene-1-sulfonyl-dihydroquinolin-4-ones | 2-Ethyl-3-methylidene-1-(phenylsulfonyl) | MCF-7 (Breast) | Low µM range | [11] |

| 4-Anilinoquinolines | 8-methoxy-4-(4'-isopropylanilino)quinoline (2i) | HeLa (Cervical) | 7.15 | [12] |

| 4-Anilinoquinolines | 8-methoxy-4-(4'-isopropylanilino)quinoline (2i) | BGC-823 (Gastric) | 4.65 | [12] |

| Methoxy Quinazolines | 3-methoxy-2-(trimethoxybenzamido)benzamide (6) | MDA-MB-231 (Breast) | 0.79 | [10] |

| Methoxy Quinazolines | 3-methoxy-N-(trimethoxyphenyl)anthranilic acid (2) | HeLa (Cervical) | 2.13 |[10] |

Antimicrobial Activity

Quinoline derivatives have long been investigated for their antimicrobial properties. The introduction of methoxy groups can modulate this activity, enhancing potency against both bacterial and fungal pathogens. For instance, a series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety showed significant antimicrobial effects.[13]

Mechanism of Action The antimicrobial mechanisms of quinolines are diverse. Some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial proliferation. Other proposed mechanisms include disruption of the bacterial cell membrane, leading to protein leakage and cell death.[13]

Antimicrobial Potency Data The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Selected Antimicrobial Activities of Methoxyquinoline Derivatives

| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 7-Methoxyquinoline-Sulfonamide | Sulfamethazine derivative (3l) | E. coli | 7.812 | [13] |

| 7-Methoxyquinoline-Sulfonamide | Sulfamethazine derivative (3l) | C. albicans | 31.125 | [13] |

| Quinoline-3-carbonitrile | Derivative C | E. coli | 4 | [13] |

| Quinolide-Rhodanine Conjugates | Compound 30 | M. tuberculosis H37Ra (active) | 1.9 | [1] |

| Quinolide-Rhodanine Conjugates | Compound 31 | M. tuberculosis H37Ra (active) | 1.9 |[1] |

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress and neuroinflammation.[14] Compounds with antioxidant and anti-inflammatory properties are therefore of great interest as potential neuroprotective agents. Quinoline derivatives, including those with methoxy groups, have demonstrated significant potential in this area.

Mechanism of Action The neuroprotective effects of quinoline derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[15][16] Some derivatives are also predicted to act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][16] For example, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) has been shown to be a potent antioxidant agent with a strong capacity to scavenge diverse ROS.[15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-methoxyquinoline derivatives is highly dependent on the nature and position of other substituents on the quinoline ring system.

-

Anticancer Activity: For kinase inhibition, a lipophilic group at the 3-position is crucial.[4] The presence of additional methoxy groups, for example at the C-6 and C-7 positions, can enhance potency.[4] The nature of the substituent at the C-2 position can also drastically affect cytotoxicity; in some series, alkyl groups at C-2 were more potent than aryl groups.[11] Furthermore, the overall lipophilicity of the molecule often correlates with better cytotoxic effects.[17]

-

Antimicrobial Activity: The specific side chain attached to the quinoline core is a key determinant of antimicrobial spectrum and potency. For example, in a series of 7-methoxyquinoline derivatives, the type of sulfa drug attached significantly altered the MIC values against different pathogens.[13]

-

General Trends: The addition of functional groups that can participate in hydrogen bonding (like hydroxyl or amino groups) or modulate electronic properties (like halogens) can significantly alter target binding and overall activity.[18]

Diagram: Structure-Activity Relationship (SAR) of 3-Methoxyquinoline Core

Caption: Key SAR insights for the 3-methoxyquinoline scaffold.

Key Experimental Protocols

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][19]

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds (3-methoxyquinoline derivatives) dissolved in DMSO

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

-

Multichannel pipette

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Self-Validation: Include wells with medium only (no cells) to serve as a background control.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Self-Validation: Include untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19][20]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[21] Mix thoroughly with a pipette to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Materials:

-

96-well round-bottom sterile plates

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in DMSO

-